13-Hydroxy-12-oxooctadec-9-enoic acid
Overview
Description
13-Hydroxy-12-oxooctadec-9-enoic acid is a naturally occurring fatty acid derivative. It is a member of the hydroxyeicosatetraenoic acid family and is derived from the metabolism of linoleic acid. This compound has gained significant attention due to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 13-Hydroxy-12-oxooctadec-9-enoic acid is the enzyme lipoxygenase . Lipoxygenase is a dioxygenase that catalyzes the oxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxides .
Mode of Action
The compound interacts with its target, lipoxygenase, by serving as a substrate for the enzyme . The enzyme converts 13-hydroperoxylinoleic acid into 13-Hydroxy-12
Biochemical Analysis
Biochemical Properties
13-Hydroxy-12-oxooctadec-9-enoic acid is involved in the enzymic conversion of 13-hydroperoxylinoleic acid . This process involves the formation of an allene epoxide intermediate . The enzymes involved in this process are yet to be fully identified.
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound involves the enzymic conversion of 13-hydroperoxylinoleic acid into an allene epoxide intermediate . This process results in the loss of deuterium originally at C-12 .
Metabolic Pathways
This compound is involved in the metabolic pathway of linoleic acid. It is an intermediate product in the enzymic conversion of 13-hydroperoxylinoleic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The enzymatic conversion of 13-hydroperoxylinoleic acid into 13-hydroxy-12-oxooctadec-9-enoic acid involves the use of flax enzyme preparations. This process demonstrates that an allene epoxide intermediate is involved . The reaction conditions typically include the use of synthetic [9,10,12,13-2H4]linoleic acid as a substrate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the biotechnological production of similar hydroxy fatty acids involves the use of recombinant cells expressing specific enzymes, such as linoleate 13-hydratase from Lactobacillus acidophilus .
Chemical Reactions Analysis
Types of Reactions: 13-Hydroxy-12-oxooctadec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The enzymatic conversion process involves the use of synthetic linoleic acid and specific enzyme preparations .
Major Products Formed: The major products formed from these reactions include this compound and 9-hydroxy-12-oxooctadec-10-enoic acid .
Scientific Research Applications
13-Hydroxy-12-oxooctadec-9-enoic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various compounds.
Biology: It plays a role in the study of enzymatic pathways and metabolic processes.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It is used in the production of resins, plastics, nylons, and biopolymers.
Comparison with Similar Compounds
Properties
IUPAC Name |
13-hydroxy-12-oxooctadec-9-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16,19H,2-7,9-10,12-15H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHVCDKYCGTKJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)CC=CCCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718052 | |
Record name | 13-Hydroxy-12-oxooctadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5502-89-6 | |
Record name | 13-Hydroxy-12-oxooctadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.